molecular formula C20H17ClO4S B12519420 5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one CAS No. 708244-55-7

5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one

Cat. No.: B12519420
CAS No.: 708244-55-7
M. Wt: 388.9 g/mol
InChI Key: DMXZLOJGNRIVSI-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one is a synthetic organic compound with a complex structure. It belongs to the class of pyranones, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 4-methanesulfonylbenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using a suitable catalyst to form the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethylphenyl)(phenyl)methanol
  • 4-Chloro-3-ethylphenyl)(4-methylpiperazin-1-yl)methanone

Uniqueness

5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one is unique due to its specific structural features, such as the combination of chloro, ethyl, and methanesulfonyl groups on the pyranone ring. This unique structure contributes to its distinct chemical and biological properties.

Properties

CAS No.

708244-55-7

Molecular Formula

C20H17ClO4S

Molecular Weight

388.9 g/mol

IUPAC Name

5-chloro-3-(4-ethylphenyl)-2-(4-methylsulfonylphenyl)pyran-4-one

InChI

InChI=1S/C20H17ClO4S/c1-3-13-4-6-14(7-5-13)18-19(22)17(21)12-25-20(18)15-8-10-16(11-9-15)26(2,23)24/h4-12H,3H2,1-2H3

InChI Key

DMXZLOJGNRIVSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(OC=C(C2=O)Cl)C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

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